REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[C:9]1[C:10]([Cl:15])=[N:11][CH:12]=[CH:13][N:14]=1.CC(C)([O-])C.[Na+].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Cl:15][C:10]1[C:9]([NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[N:14][CH:13]=[CH:12][N:11]=1 |f:2.3,6.7.8.9.10|
|
Name
|
|
Quantity
|
11.25 g
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Type
|
reactant
|
Smiles
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NC1=CC=CC=C1
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
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ClC=1C(=NC=CN1)Cl
|
Name
|
|
Quantity
|
15.48 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
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Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
3.34 g
|
Type
|
reactant
|
Smiles
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C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
|
Name
|
|
Quantity
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1.23 g
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Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After it cooled to room temperature
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Type
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FILTRATION
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Details
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the reaction was filtered through Celite®
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Type
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CUSTOM
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Details
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After solvent evaporation
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Type
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CUSTOM
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Details
|
the residue was purified with column chromatography
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Name
|
|
Type
|
product
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Smiles
|
ClC=1C(=NC=CN1)NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 16.3% | |
YIELD: CALCULATEDPERCENTYIELD | 18.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |